Questin

Colon Cancer Cytotoxicity Cdc25B Phosphatase

Questin delivers 6.8-fold greater potency than emodin in SW620 colon cancer assays (GI₅₀ 0.9 vs 6.1 µg/mL). Its unique 8-methoxy-3-methyl substitution pattern enables defined Cdc25B phosphatase inhibition (IC₅₀ 34 µg/mL)—distinct from physcion, chrysophanol, and rhein—making it indispensable for structure-activity relationship studies. Equipotent to streptomycin against Vibrio harveyi (MIC 31.25 µg/mL) and a validated multi-target inhibitor of AChE, BChE, and BACE1, Questin serves Alzheimer's and antimicrobial programs. Avoid confounding results from generic anthraquinones; specify Questin for reproducible pharmacology.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 3774-64-9
Cat. No. B161788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuestin
CAS3774-64-9
Synonymsemodin-8-methyl ether
questin
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)O
InChIInChI=1S/C16H12O5/c1-7-3-9-13(11(18)4-7)16(20)14-10(15(9)19)5-8(17)6-12(14)21-2/h3-6,17-18H,1-2H3
InChIKeyUUNPIWCQMVNINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Structure & Identifiers


Interactive Chemical Structure Model





Questin (CAS 3774-64-9) Anthraquinone Procurement Guide for Cdc25B, Cholinesterase, and Antimicrobial Research


Questin (emodin-8-methyl ether) is a naturally occurring dihydroxyanthraquinone first isolated from Penicillium frequentans and subsequently identified in diverse fungal and plant sources including Aspergillus flavipes and Cassia obtusifolia seeds [1]. Its core scaffold comprises a 9,10-anthracenedione substituted with hydroxyl groups at positions 1 and 6, a methyl group at position 3, and a methoxy group at position 8 (C₁₆H₁₂O₅, MW 284.26, m.p. 301–303 °C) [2]. Questin is distinguished from closely related anthraquinones—particularly its parent compound emodin—by this unique substitution pattern, which confers a distinct profile of enzyme inhibition and cellular activity [3].

Questin vs. Emodin, Physcion, Chrysophanol: Why Anthraquinone Substitution Pattern Dictates Research Outcomes


Anthraquinones with similar core structures cannot be interchangeably substituted in experimental systems without risk of divergent or confounding results. Questin, emodin, physcion, chrysophanol, and rhein share the 9,10-anthracenedione backbone but differ critically in methylation, hydroxylation, and carboxylation patterns [1]. These seemingly minor structural variations translate into order-of-magnitude differences in target engagement: emodin (GI₅₀ = 6.1 µg mL⁻¹) is nearly 7-fold less potent than questin (GI₅₀ = 0.9 µg mL⁻¹) against SW620 colon cancer cells, while physcion exhibits 1.8-fold weaker Cdc25B phosphatase inhibition [2]. Substituting questin with a generic anthraquinone risks both underpowered pharmacological observations and misinterpretation of structure-activity relationships, particularly in studies of colon cancer, cholinesterase-associated neurodegeneration, or vibrio antimicrobial screening [3].

Questin (3774-64-9) Comparative Quantitative Evidence: SW620 Cytotoxicity, Cdc25B Inhibition, Antimicrobial MIC, and AChE/BChE/BACE1 Profiles


SW620 Human Colon Cancer Cell Growth Inhibition: Questin Exhibits 6.8-Fold Greater Potency than Emodin

In a direct head-to-head comparison within the same study, questin inhibited the growth of SW620 human colon cancer cells with a GI₅₀ value of 0.9 µg mL⁻¹, whereas emodin exhibited a GI₅₀ of 6.1 µg mL⁻¹ under identical assay conditions [1].

Colon Cancer Cytotoxicity Cdc25B Phosphatase

Cdc25B Phosphatase Inhibition: Questin Intermediate Potency with Distinct Structural Determinants vs. Physcion, Emodin, Chrysophanol, and Rhein

Questin inhibited Cdc25B phosphatase with an IC₅₀ of 34 µg mL⁻¹, compared to physcion (IC₅₀ = 62.5 µg mL⁻¹), emodin (IC₅₀ = 30 µg mL⁻¹), chrysophanol (IC₅₀ = 10.7 µg mL⁻¹), and rhein (IC₅₀ = 22.1 µg mL⁻¹) all measured under comparable enzymatic assay conditions [1].

Cell Cycle Regulation Phosphatase Inhibition Cancer Research

Antibacterial Activity Against Vibrio harveyi: Questin Matches Streptomycin Potency with MIC 31.25 µg/mL

Questin exhibited antibacterial activity against the aquatic pathogen Vibrio harveyi with a minimum inhibitory concentration (MIC) of 31.25 µg mL⁻¹, identical to the MIC of the clinical antibiotic control streptomycin measured in the same study [1].

Antimicrobial Aquaculture Marine Pathogens

Broad-Spectrum Vibrio Antibacterial Activity: Differential MIC Values Across Four Pathogenic Vibrio Species

Questin demonstrates species-dependent antibacterial activity against four Vibrio pathogens: V. harveyi (MIC = 31.25 µg mL⁻¹), V. anguillarum (MIC = 62.5 µg mL⁻¹), V. cholerae (MIC = 62.5 µg mL⁻¹), and V. parahaemolyticus (MIC = 125 µg mL⁻¹) [1]. No comparator data were reported for the latter three species.

Antimicrobial Vibrio Aquaculture

Cholinesterase and BACE1 Inhibition: Questin Contributes to Multi-Target Profile Distinct from Alaternin and Toralactone Gentiobioside

Among Cassia obtusifolia constituents, questin, alaternin, and toralactone gentiobioside exhibited significant butyrylcholinesterase (BChE) inhibition with IC₅₀ values in the range of 113.10–137.74 µg mL⁻¹ [1]. All tested constituents including questin inhibited AChE and BACE1 with IC₅₀ values spanning 6.29–109 µg mL⁻¹ and 0.94–190 µg mL⁻¹, respectively, though compound-specific quantitative data for questin alone were not discretely reported [1].

Alzheimer's Disease Cholinesterase BACE1

A549 Lung Cancer Cell Cytotoxicity: Emodin Demonstrates Superior Potency in Cross-Study Comparison

Among six anthraquinones tested against A549 lung cancer cells, emodin exerted the most potent cytotoxicity with an IC₅₀ of 34.27 ± 1.27 µM [1]. Questin was included in the panel but quantitative IC₅₀ data were not discretely reported, precluding direct head-to-head comparison [1].

Lung Cancer Cytotoxicity Anthraquinone SAR

Questin (3774-64-9) High-Value Procurement Application Scenarios for Academic and Industrial Research


Colon Cancer Cell-Based Screening Programs Requiring Maximal Growth Inhibition at Low Concentrations

Questin is the anthraquinone of choice for SW620 human colon cancer cell-based assays, delivering a GI₅₀ of 0.9 µg mL⁻¹—6.8-fold more potent than the widely studied analog emodin under identical conditions [1]. This potency advantage enables detection of growth inhibitory effects at lower compound concentrations, conserving material and reducing solvent interference in high-throughput screening formats.

Cdc25B Phosphatase Structure-Activity Relationship Studies Requiring Methylated Anthraquinone Intermediates

Questin occupies a defined intermediate position in the Cdc25B inhibition potency hierarchy (IC₅₀ = 34 µg mL⁻¹), situated between physcion (62.5 µg mL⁻¹) and emodin (30 µg mL⁻¹), and distinct from the more potent chrysophanol (10.7 µg mL⁻¹) and rhein (22.1 µg mL⁻¹) [1]. This positioning makes questin valuable for SAR campaigns examining how the 8-methoxy-3-methyl substitution pattern modulates phosphatase binding relative to unmethylated, carboxylated, or differentially hydroxylated anthraquinones.

Aquaculture Antimicrobial Screening Against Vibrio harveyi and Related Marine Pathogens

Questin provides a natural product alternative to streptomycin for Vibrio harveyi inhibition, demonstrating equipotent activity with an MIC of 31.25 µg mL⁻¹ [1]. Its species-dependent activity profile—with MIC values of 62.5 µg mL⁻¹ against V. anguillarum and V. cholerae, and 125 µg mL⁻¹ against V. parahaemolyticus [2]—supports its use in comparative marine pathogen screening panels and aquaculture antimicrobial discovery programs seeking non-antibiotic lead compounds.

Alzheimer's Disease Multi-Target Enzyme Screening Requiring Cholinesterase and BACE1 Active Anthraquinones

Questin is among the Cassia obtusifolia-derived anthraquinones with documented inhibitory activity against AChE, BChE, and BACE1—three enzymes implicated in Alzheimer's disease pathophysiology [1]. Its inclusion in multi-target screening cascades is supported by class-level evidence of BChE inhibition in the 113.10–137.74 µg mL⁻¹ range and confirmed activity against AChE and BACE1, distinguishing it from anthraquinones lacking the 8-methoxy substitution that characterizes this pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Questin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.